2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one
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Overview
Description
The compound “2-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-4H-chromen-4-one” is a complex organic molecule that contains several heterocyclic rings, including a pyrrolo[3,4-d]pyrimidine and a chromen-4-one . These types of structures are often found in biologically active compounds .
Molecular Structure Analysis
The compound contains a pyrrolo[3,4-d]pyrimidine ring, which is a nitrogen-containing heterocyclic compound . It also contains a chromen-4-one ring, which is a type of oxygen-containing heterocycle .Scientific Research Applications
Synthesis and Chemical Properties
Microwave Assisted Synthesis : A novel series of compounds similar to the chemical structure of interest was synthesized using microwave-assisted synthesis. This method offered rapid reaction rates, cleaner conditions, and enhanced chemical yields compared to conventional methods. The synthesized compounds exhibited significant analgesic activity without ulcerogenic effects, showcasing their potential in medical applications (Chaudhary et al., 2012).
Heterocyclic Compound Synthesis : The chemical serves as a building block in the synthesis of diverse heterocyclic compounds. These compounds, including pyrimidines and chromones, are synthesized through reactions involving amino acids and cyclic compounds under various conditions, demonstrating the chemical's versatility in organic synthesis (Rao et al., 2014).
Antimicrobial Activity : Certain derivatives of the chemical structure have been synthesized and evaluated for their antimicrobial properties against various bacterial and fungal strains. These studies highlight the potential of these compounds in developing new antimicrobial agents (Banothu & Bavanthula, 2012).
Antitumor and Antioxidant Activities : Novel morpholine-based heterocycles derived from the chemical have been synthesized and tested for antitumor and antioxidant activities. These studies provide insights into the potential therapeutic applications of these compounds in treating cancer and oxidative stress-related conditions (Muhammad et al., 2017).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to targetreceptor-interacting protein kinase 1 (RIPK1) , which plays a crucial role in necroptosis, a form of programmed cell death . Another potential target could be ATR kinase , essential for the viability of replicating cells responding to the accumulation of single-strand breaks in DNA .
Mode of Action
Based on the structure and the known targets of similar compounds, it can be hypothesized that this compound may inhibit the activity of ripk1 or atr kinase, thereby affecting cell survival and replication .
Biochemical Pathways
Inhibition of ripk1 or atr kinase can impact several cellular pathways, including necroptosis and dna damage response pathways .
Pharmacokinetics
Similar compounds have been reported to have good oral exposure , suggesting that this compound might also have favorable pharmacokinetic properties.
Result of Action
Inhibition of ripk1 or atr kinase can lead to the prevention of necroptosis and the alteration of dna damage response, potentially leading to cell death .
properties
IUPAC Name |
2-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c25-16-9-18(28-17-4-2-1-3-14(16)17)19(26)24-11-13-10-21-20(22-15(13)12-24)23-5-7-27-8-6-23/h1-4,9-10H,5-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLGXVWXTBDVOJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)C4=CC(=O)C5=CC=CC=C5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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